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molecular formula C12H17NO4 B8332082 (5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

(5-Tert-butyl-2-methoxy-3-nitrophenyl)methanol

Cat. No. B8332082
M. Wt: 239.27 g/mol
InChI Key: NKNWAJFHMZQHMB-UHFFFAOYSA-N
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Patent
US08653304B2

Procedure details

A solution of 5-tert-butyl-2-methoxy-3-nitrobenzaldehyde (0.500 g, 2.10 mmol) in methanol (10.5 mL) was cooled to 0° C., and sodium borohydride (0.088 g, 2.31 mmol) was added thereto, followed by stirring the mixture for 15 minutes. Saturated aqueous ammonium chloride solution was added to the reaction solution and the mixture was stirred at room temperature for 10 minutes. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate and filtered, and then the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (silica gel, hexane/ethyl acetate=10/90-50/50) to obtain 0.486 g of captioned compound (96% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-:17])=[O:16])[C:8]([O:13][CH3:14])=[C:9]([CH:12]=1)[CH:10]=[O:11])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].[Cl-].[NH4+]>CO>[C:1]([C:5]1[CH:6]=[C:7]([N+:15]([O-:17])=[O:16])[C:8]([O:13][CH3:14])=[C:9]([CH2:10][OH:11])[CH:12]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C=O)C1)OC)[N+](=O)[O-]
Name
Quantity
10.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.088 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring the mixture for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (silica gel, hexane/ethyl acetate=10/90-50/50)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)CO)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.486 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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